
2-(tert-Butyl)-5-ethoxyindoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(tert-Butyl)-5-ethoxyindoline is an organic compound belonging to the indoline family, characterized by the presence of a tert-butyl group and an ethoxy group attached to the indoline core. Indoline derivatives are significant in various fields due to their unique chemical properties and biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(tert-Butyl)-5-ethoxyindoline typically involves the reaction of indoline with tert-butyl and ethoxy substituents under specific conditions.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize microreactor systems to control reaction parameters precisely, ensuring consistent product quality .
Análisis De Reacciones Químicas
Types of Reactions: 2-(tert-Butyl)-5-ethoxyindoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding indole derivatives.
Reduction: Reduction reactions can convert it into different reduced forms of indoline.
Substitution: Electrophilic substitution reactions can introduce new functional groups into the indoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-2-carboxylic acid derivatives, while substitution reactions can produce halogenated indoline compounds .
Aplicaciones Científicas De Investigación
2-(tert-Butyl)-5-ethoxyindoline has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex indoline derivatives used in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use in developing new pharmaceuticals targeting specific biological pathways.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-(tert-Butyl)-5-ethoxyindoline involves its interaction with specific molecular targets and pathways. The tert-butyl and ethoxy groups influence its binding affinity and reactivity, making it effective in modulating biological activities. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparación Con Compuestos Similares
- 2-(tert-Butyl)-5-methoxyindoline
- 2-(tert-Butyl)-5-ethoxyindole
- 2-(tert-Butyl)-5-ethoxybenzene
Comparison: Compared to similar compounds, 2-(tert-Butyl)-5-ethoxyindoline exhibits unique reactivity due to the presence of both tert-butyl and ethoxy groups. These substituents enhance its stability and solubility, making it a valuable compound in various applications .
Propiedades
Fórmula molecular |
C14H21NO |
|---|---|
Peso molecular |
219.32 g/mol |
Nombre IUPAC |
2-tert-butyl-5-ethoxy-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C14H21NO/c1-5-16-11-6-7-12-10(8-11)9-13(15-12)14(2,3)4/h6-8,13,15H,5,9H2,1-4H3 |
Clave InChI |
OVUFWUOHRICSGT-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC2=C(C=C1)NC(C2)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


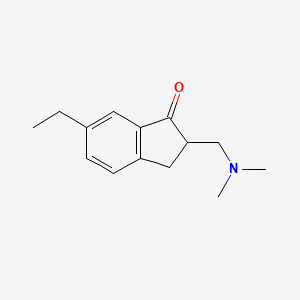

![5,7-Dichloro-2-methylbenzo[d]thiazole](/img/structure/B11885349.png)
![3-Methyl-4-oxo-4,7-dihydro-1H-pyrazolo[3,4-B]pyridine-5-carboxylic acid ethyl ester](/img/structure/B11885351.png)
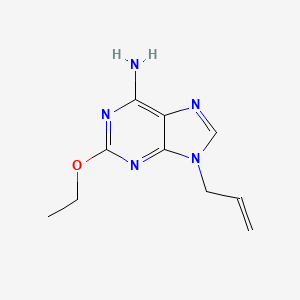
![3-Methyl-1-[2-(methylamino)ethyl]-1,2-dihydroquinoxalin-2-one](/img/structure/B11885354.png)
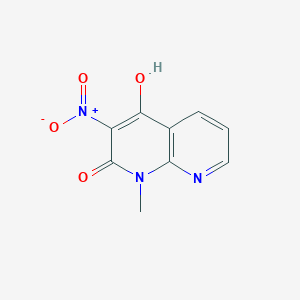
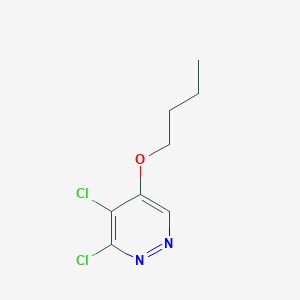

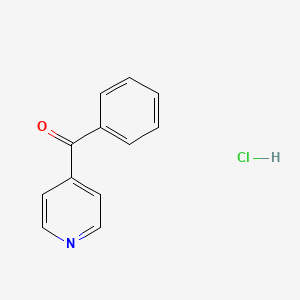
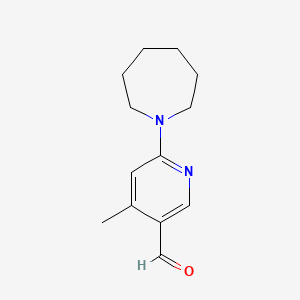


![2-(1-Chloroethyl)-1-cyclopropyl-1H-imidazo[4,5-c]pyridine](/img/structure/B11885403.png)
